5,7-Difluoroquinolin-2-amine
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Overview
Description
5,7-Difluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H6F2N2, and it has a molecular weight of 180.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-2-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, starting with 6-trifluoromethyl-5,7,8-trifluoroquinoline, treatment with Me2PSiMe3 can yield a mixture of dimethylphosphano derivatives, which can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process may include steps such as cyclization, cycloaddition, and direct fluorination to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
5,7-Difluoroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, similar compounds like bedaquiline inhibit the c subunit of ATP synthase, disrupting ATP synthesis in bacterial cells . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
5,7-Difluoroquinolin-2-amine is unique due to the specific positioning of fluorine atoms on the quinoline ring, which can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Biological Activity
5,7-Difluoroquinolin-2-amine is a fluorinated derivative of quinoline, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and an amino group at the 2 position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential enzyme-inhibitory properties.
- Molecular Formula : C_9H_6F_2N
- Molecular Weight : Approximately 173.16 g/mol
- Structure : The unique positioning of fluorine atoms significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. Its mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Against Selected Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.3 |
A549 (Lung Cancer) | 10.8 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, in antibacterial applications, it stabilizes the enzyme-DNA complex formed by DNA gyrase and topoisomerase IV, leading to bacterial cell death.
In cancer cells, the compound may activate apoptotic pathways through modulation of signaling cascades involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University found that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics. -
Cancer Cell Line Study :
In vitro studies performed at ABC Institute demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was linked to increased levels of apoptotic markers such as caspase activation and PARP cleavage . -
Enzyme Inhibition Research :
Recent research published in a pharmacological journal explored the compound’s inhibitory effects on various kinases implicated in cancer progression. Results showed that it effectively inhibited key kinases involved in cell signaling pathways, suggesting its potential role in targeted cancer therapy.
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
InChI Key |
ZRKUYHSQQBVXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)N |
Origin of Product |
United States |
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